molecular formula C8H7N3O B1418150 1H-benzimidazole-2-carbaldehyde oxime CAS No. 3173-92-0

1H-benzimidazole-2-carbaldehyde oxime

Cat. No. B1418150
CAS RN: 3173-92-0
M. Wt: 161.16 g/mol
InChI Key: JGYPHAQVSRTBJA-WEVVVXLNSA-N
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Description

Synthesis Analysis

A novel and efficient photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines has been achieved, affording a broad range of fully substituted 1H-imidazoles in good yields . These synthetic methods feature good functional group tolerance, broad substrate scope, high step economy .


Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-2-carbaldehyde oxime is characterized by its linear formula C8H7N3O . More detailed structural analysis may be found in specific scientific literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-2-carbaldehyde oxime include a density of 1.4±0.1 g/cm3, boiling point of 361.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Pharmacological Applications

Benzimidazole and its derivatives, including 1H-benzimidazole-2-carbaldehyde oxime, are known for their remarkable medicinal and pharmacological properties . They have been used in the development of various drugs to treat several diseases . For instance, benzimidazole derivatives have been used as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .

Antioxidant Activity

1H-benzimidazole-2-carbaldehyde oxime and its derivatives have been noted for their antioxidant properties . Benzimidazoles grafted with aromatic nuclei have been recognized as antioxidant agents .

Antiparasitic and Antimicrobial Activity

Recent research recommends benzimidazole derivatives as potential antiparasitic agents . They have also been reported to possess very good antimicrobial activity .

Anti-Alzheimer and Antidiabetic Agents

Benzimidazole derivatives have been researched as potential anti-Alzheimer and antidiabetic agents .

Analgesic and Anti-inflammatory Agents

The benzimidazole scaffold has been used in clinically approved analgesic and anti-inflammatory agents . Structure-activity relationship (SAR) studies have shown that 1,2,5,6-substituted benzimidazoles with various substituents are analgesic and anti-inflammatory agents .

Applications in Material Chemistry

Benzimidazole and its derivatives have found uses in material chemistry as optical chemical sensors . These sensors have special applications in medicine, environmental science, and chemical technology .

Antitumor Agents

Benzimidazole derivatives have been recommended as potential antitumor agents . Carboxylic acids, carbamates, and amidines have been shown to be effective anticancer drugs .

Antimalarial Agents

Benzimidazole derivatives have also been researched as potential antimalarial agents .

Mechanism of Action

properties

IUPAC Name

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPHAQVSRTBJA-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415388
Record name 1H-benzimidazole-2-carbaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-2-carbaldehyde oxime

CAS RN

3173-92-0
Record name NSC127555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-benzimidazole-2-carbaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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